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Introduction
LY2794193 is a potent and selective positive allosteric modulator, or opener, of KCNQ2/3/5

(Kv7.2/7.3/7.5) voltage-gated potassium channels. These channels are critical regulators of

neuronal excitability in the central nervous system. The M-current, a subthreshold, non-

inactivating potassium current mediated by KCNQ2/3 and KCNQ2/5 heteromers, plays a key

role in stabilizing the membrane potential and limiting repetitive firing of neurons.[1][2][3][4][5]

By enhancing the M-current, LY2794193 is expected to reduce neuronal hyperexcitability,

making it a valuable tool for studying the physiological roles of KCNQ channels and for

investigating their therapeutic potential in disorders characterized by neuronal hyperactivity,

such as epilepsy.[4][6]

These application notes provide a detailed protocol for the use of LY2794193 in acute brain

slice preparations for electrophysiological studies. The protocol outlines methods for slice

preparation, electrophysiological recording, and drug application, along with expected

outcomes and the underlying signaling pathways.
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Parameter Expected Effect Rationale Notes

M-current (IM) Potentiation / Increase

Direct positive

modulation of

KCNQ2/3/5 channels,

leading to a

hyperpolarizing shift in

the voltage-

dependence of

activation.[1]

The primary

mechanism of action.

Resting Membrane

Potential
Hyperpolarization

Increased open

probability of KCNQ

channels at rest will

drive the membrane

potential closer to the

potassium equilibrium

potential.

The magnitude of

hyperpolarization will

depend on the

baseline level of

KCNQ channel activity

in the recorded

neuron.

Input Resistance Decrease

Increased potassium

conductance at rest

will lower the overall

membrane resistance.

Action Potential

Threshold
Increase

A more hyperpolarized

resting membrane

potential and lower

input resistance will

require a larger

depolarizing stimulus

to reach the action

potential threshold.

Spike-Frequency

Adaptation

Increase Enhanced M-current

will more effectively

counteract sustained

depolarization, leading

to a more rapid

cessation of firing

A hallmark of M-

current function.
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during a prolonged

stimulus.[5]

Spontaneous Firing

Rate
Decrease

Hyperpolarization of

the resting membrane

potential and

increased action

potential threshold will

reduce the likelihood

of spontaneous firing.

Particularly relevant

for spontaneously

active neurons.

Afterhyperpolarization

(AHP)
Potential Modulation

The slow AHP (sAHP)

can be mediated by

KCNQ channels in

some neuronal

populations.[7]

The effect on the AHP

may be cell-type

specific.

Effective

Concentration
To Be Determined

The optimal

concentration for brain

slice experiments has

not been definitively

established in the

literature.

A concentration-

response curve

should be generated,

starting with a range

of 1-10 µM, typical for

other KCNQ openers

like retigabine.

Signaling Pathway
The activation of KCNQ2/3/5 channels by LY2794193 initiates a signaling cascade that

ultimately leads to a reduction in neuronal excitability. The primary mechanism is the

potentiation of the M-current, which is a subthreshold potassium current. This leads to

membrane hyperpolarization, moving the neuron further from its action potential threshold and

dampening its response to excitatory stimuli. The activity of KCNQ channels is also modulated

by intracellular signaling molecules, most notably phosphatidylinositol 4,5-bisphosphate (PIP2),

which is required for channel function.[1][8] Gq-coupled receptors, such as muscarinic M1

receptors, can lead to the hydrolysis of PIP2, thereby inhibiting the M-current and increasing

neuronal excitability.[8] LY2794193, as a direct opener, would be expected to counteract this

inhibitory modulation.
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Caption: Signaling pathway of LY2794193 action on KCNQ2/3/5 channels.

Experimental Protocols
Preparation of Acute Brain Slices
This protocol is adapted from standard procedures for preparing viable acute brain slices for

electrophysiology.[9][10][11][12]

Materials:

Animal model (e.g., mouse or rat)

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

Vibrating microtome (vibratome)

Dissection tools (scissors, forceps, spatula)

Petri dishes

Filter paper

Cyanoacrylate glue
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Carbogen gas (95% O2 / 5% CO2)

Ice-cold NMDG-based artificial cerebrospinal fluid (aCSF) for slicing

Standard aCSF for recording

Recovery chamber

Solutions:

NMDG-aCSF (for slicing, pH 7.3-7.4, ~300-310 mOsm): 92 mM NMDG, 2.5 mM KCl, 1.25

mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM

sodium ascorbate, 3 mM sodium pyruvate, 0.5 mM CaCl2, 10 mM MgSO4.

Standard aCSF (for recording, pH 7.3-7.4, ~300-310 mOsm): 125 mM NaCl, 2.5 mM KCl,

1.25 mM NaH2PO4, 25 mM NaHCO3, 12.5 mM glucose, 2 mM CaCl2, 1 mM MgCl2.

Procedure:

Continuously bubble all aCSF solutions with carbogen for at least 30 minutes prior to use.

Anesthetize the animal according to approved institutional protocols.

Perform transcardial perfusion with ice-cold, carbogenated NMDG-aCSF.

Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold

NMDG-aCSF.

Trim the brain to create a flat surface for mounting on the vibratome stage.

Secure the brain to the vibratome stage using cyanoacrylate glue.

Submerge the stage in the vibratome chamber filled with ice-cold, carbogenated NMDG-

aCSF.

Cut coronal or sagittal slices of the desired brain region at a thickness of 250-350 µm.
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Carefully transfer the slices to a recovery chamber containing NMDG-aCSF at 32-34°C for

10-15 minutes.

Transfer the slices to a holding chamber with standard aCSF at room temperature and allow

them to recover for at least 1 hour before recording.

Whole-Cell Patch-Clamp Electrophysiology
Materials:

Upright microscope with DIC optics

Micromanipulators

Patch-clamp amplifier and data acquisition system

Borosilicate glass capillaries for patch pipettes

Pipette puller

Recording chamber with perfusion system

Ag/AgCl reference electrode

Intracellular solution

Intracellular Solution (example for current-clamp):

135 mM K-gluconate, 10 mM HEPES, 10 mM phosphocreatine, 4 mM Mg-ATP, 0.3 mM Na-

GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

Procedure:

Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated

standard aCSF at a rate of 2-3 mL/min at room temperature or near-physiological

temperature (32-34°C).

Visualize neurons in the desired brain region using the microscope.
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Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled

with intracellular solution.

Approach a neuron with the patch pipette while applying positive pressure.

Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal

(>1 GΩ).

Apply gentle suction to rupture the membrane and establish a whole-cell configuration.

Switch the amplifier to current-clamp mode to record membrane potential and firing

properties, or voltage-clamp mode to measure specific currents like the M-current.

Application of LY2794193
Materials:

LY2794193 stock solution (e.g., 10 mM in DMSO)

Standard aCSF

Procedure:

Prepare a fresh dilution of LY2794193 in standard aCSF on the day of the experiment. The

final concentration of DMSO should be kept low (e.g., <0.1%).

Establish a stable baseline recording for at least 5-10 minutes.

Switch the perfusion to the aCSF containing LY2794193.

Record the effects of the compound on the neuronal properties of interest. The onset of

action will depend on the perfusion rate and the concentration of the drug.

To determine the concentration-response relationship, apply increasing concentrations of

LY2794193 in a stepwise manner.

A washout period with standard aCSF can be performed to assess the reversibility of the

drug's effects.
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Experimental Workflow
The following diagram illustrates the key steps in a typical brain slice electrophysiology

experiment to test the effects of LY2794193.
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Caption: Workflow for brain slice electrophysiology with LY2794193.
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Conclusion
LY2794193 is a valuable pharmacological tool for modulating the activity of KCNQ2/3/5

channels and studying their role in neuronal function. The protocols provided here offer a

comprehensive guide for researchers to investigate the effects of LY2794193 in acute brain

slices. Due to the limited availability of published data on the specific concentrations of

LY2794193 for in vitro slice work, it is recommended that researchers perform initial

concentration-response experiments to determine the optimal working concentration for their

specific neuronal population and experimental question.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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